Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate
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Overview
Description
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C₇H₁₆N₂O₄ It is a derivative of cyclopropane, characterized by the presence of two carboxylate groups and a dimethyl substitution on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its ammonium salt. The general reaction scheme is as follows:
3,3-dimethylcyclopropane-1,2-dicarboxylic acid+NH4OH→Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like hydrothermal synthesis and the use of specific catalysts may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications, including:
Biology: Investigated for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: The parent compound, which lacks the ammonium group.
Cyclopropane-1,2-dicarboxylic acid: A similar compound without the dimethyl substitution.
Ammonium cyclopropane-1,2-dicarboxylate: A related compound with a simpler cyclopropane ring structure.
Uniqueness
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its specific structural features, including the dimethyl substitution and the presence of both ammonium and carboxylate groups
Properties
IUPAC Name |
diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBRAFYVXSADBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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